molecular formula C15H33ClN2 B5008463 3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride

3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride

Cat. No.: B5008463
M. Wt: 276.89 g/mol
InChI Key: DIAWCGDQQJSSRI-UHFFFAOYSA-N
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Description

3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a positively charged head, making it effective in reducing surface tension and acting as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride typically involves the reaction of 3,7-dimethyloct-6-enylamine with 3-chloropropyl-dimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The chloride ion can be substituted with other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Silver nitrate can be used to replace the chloride ion with a nitrate ion.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of nitrate and other substituted products.

Scientific Research Applications

3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the positively charged head interacts with polar substances, reducing surface tension and allowing for the formation of stable emulsions. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloct-6-enal
  • 3,7-Dimethyloct-6-enyl acetate
  • 3-Dimethylamino-1-propyl chloride

Comparison

Compared to similar compounds, 3-(3,7-Dimethyloct-6-enylamino)propyl-dimethylazanium;chloride is unique due to its quaternary ammonium structure, which imparts strong surfactant properties. While 3,7-dimethyloct-6-enal and 3,7-dimethyloct-6-enyl acetate are primarily used for their fragrance properties, this compound is valued for its ability to form stable emulsions and enhance solubility in various applications .

Properties

IUPAC Name

3-(3,7-dimethyloct-6-enylamino)propyl-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2.ClH/c1-14(2)8-6-9-15(3)10-12-16-11-7-13-17(4)5;/h8,15-16H,6-7,9-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAWCGDQQJSSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCNCCC[NH+](C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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